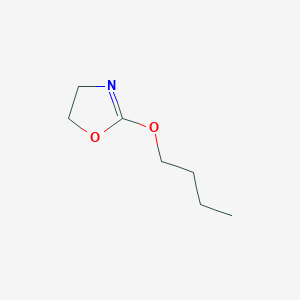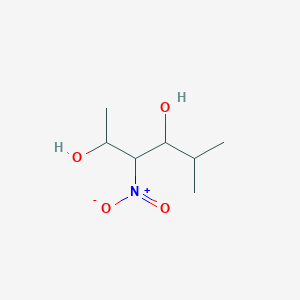![molecular formula C24H30IO3PSi B14429799 Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide CAS No. 83354-14-7](/img/structure/B14429799.png)
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is a chemical compound known for its unique properties and applications in various fields. It is a phosphonium salt where the phosphonium ion is bonded to three phenyl groups and a 3-(trimethoxysilyl)propyl group, with iodide as the counterion. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide typically involves the reaction of triphenylphosphine with 3-(trimethoxysilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
PPh3+(CH3O)3Si(CH2)3I→[PPh3(CH3O)3Si(CH2)3]+I−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide undergoes various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Triphenylphosphine oxide and silanol derivatives.
Substitution: Various substituted phosphonium salts.
Hydrolysis: Silanols and methanol.
Wissenschaftliche Forschungsanwendungen
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide involves the formation of stable complexes with various substrates. The phosphonium ion can act as a nucleophile, participating in substitution reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These properties make it a versatile reagent in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
3-(Trimethoxysilyl)propyl methacrylate: Used as a coupling agent in polymerization reactions.
Triphenylphosphine oxide: Formed by the oxidation of triphenylphosphine and used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide is unique due to its combination of a phosphonium ion and a trimethoxysilyl group, which imparts both nucleophilic and silane reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
83354-14-7 |
|---|---|
Molekularformel |
C24H30IO3PSi |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
triphenyl(3-trimethoxysilylpropyl)phosphanium;iodide |
InChI |
InChI=1S/C24H30O3PSi.HI/c1-25-29(26-2,27-3)21-13-20-28(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DNSZTHOJCQWSGP-UHFFFAOYSA-M |
Kanonische SMILES |
CO[Si](CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


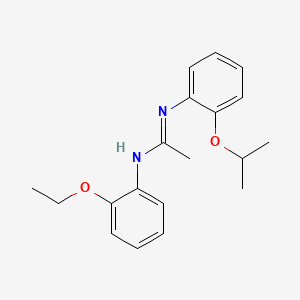
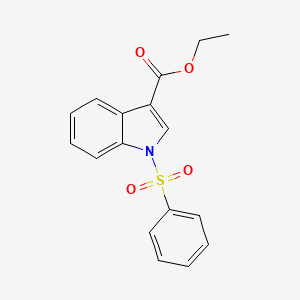
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
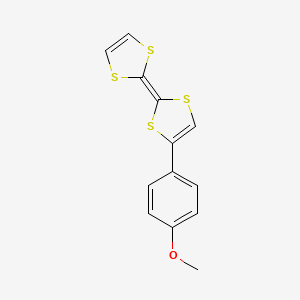
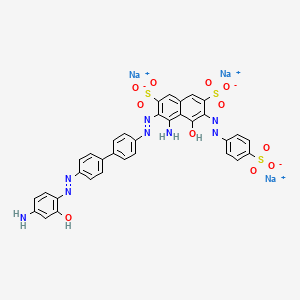
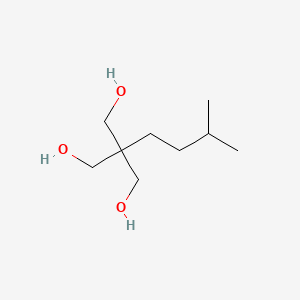
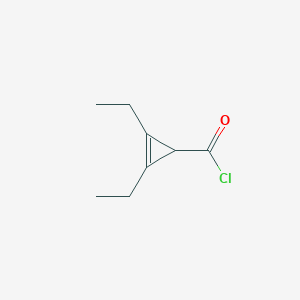

![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
